Propargite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.215 mg/L at 25 °C

Synonyms

Canonical SMILES

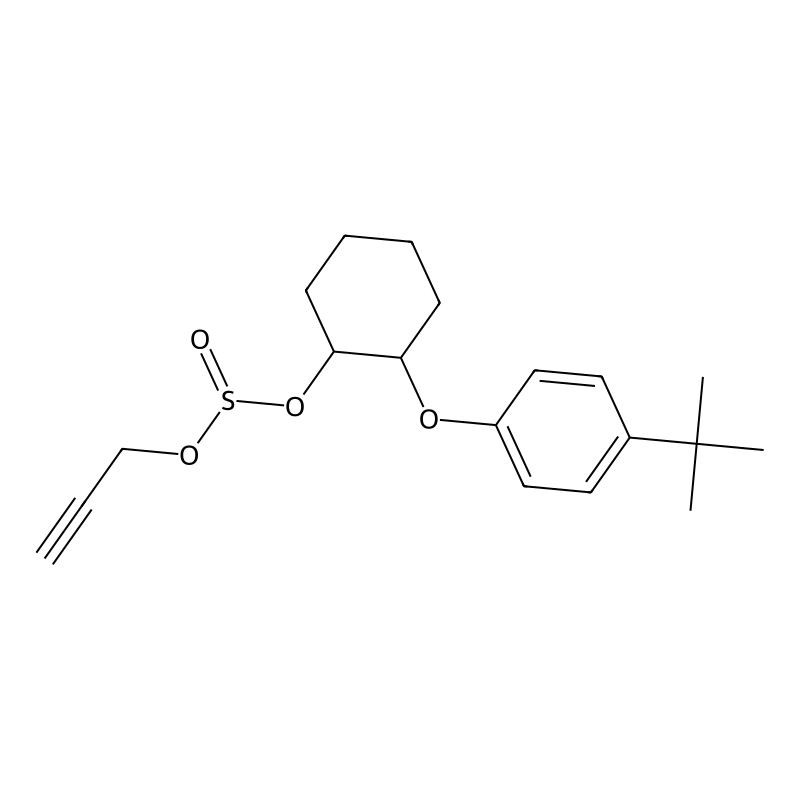

Propargite, with the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, is an organosulfite compound primarily used as a pesticide and acaricide to control mite populations in agricultural settings. It is a viscous liquid that appears amber in color and has a molecular formula of C19H26O4S with a molecular weight of 350.5 g/mol. Propargite is characterized by its low solubility in water (632 mg/L at 25°C) but is miscible with many organic solvents, such as acetone and ethanol .

Acaricidal Properties:

Propargite is primarily used in scientific research as an acaricide, meaning it is effective in controlling mites. Studies have shown its efficacy against various mite species, including spider mites, eriophyid mites, and tarsonemid mites, on a variety of agricultural crops such as fruits, vegetables, and ornamentals [].

Mode of Action:

The exact mode of action of propargite is still under investigation, but research suggests it disrupts the proper functioning of the nervous system in mites []. It is believed to interfere with the transmission of nerve impulses, leading to paralysis and death of the mites.

Environmental Impact:

Propargite's persistence and potential for bioaccumulation in the environment are being studied extensively. Research indicates that it can be persistent in soil and has the potential to bioaccumulate in some organisms [, ]. This has raised concerns about its long-term effects on non-target organisms and the environment.

Endocrine Disruption:

Recent research suggests that propargite might have endocrine-disrupting properties, meaning it could interfere with the hormonal system of exposed organisms []. This is a critical area of ongoing research, as potential endocrine disruption could have significant adverse effects on wildlife and human health.

Propargite undergoes hydrolysis, especially under alkaline conditions, where it can decompose rapidly to form sulfur dioxide and various alcohols. The rate of hydrolysis increases with pH, exhibiting half-lives of 2–3 days at pH 9, 48–78 days at pH 7, and 120–720 days at pH 5 . In addition, propargite can react with strong acids and alkalis, leading to decomposition. Its degradation products include various sulfonates and phenolic compounds .

Propargite can be synthesized through several methods involving the reaction of appropriate phenolic compounds with cyclohexyl derivatives and prop-2-yne-1-sulfonate. The synthesis typically involves:

- Formation of the sulfonate ester: This involves reacting a sulfonyl chloride with an alcohol.

- Alkylation: The resulting sulfonate ester is then reacted with cyclohexyl derivatives.

- Purification: The final product undergoes purification processes to remove any unreacted materials or by-products .

Propargite is primarily used in agriculture for controlling mite populations on various crops, including almonds, cotton, corn, and several ornamental plants. Its formulations include wettable powders and emulsifiable concentrates . Propargite is not registered for residential or recreational use in the United States due to its toxicity profiles.

Research indicates that propargite interacts significantly with biological systems. In animal studies, propargite was shown to undergo metabolic transformations that result in various conjugated metabolites. These transformations are critical for understanding its toxicity and environmental fate . Additionally, studies have highlighted the compound's potential to cause dermatitis in humans upon dermal exposure and its classification as a probable human carcinogen based on animal studies .

Several compounds exhibit similar biological activity or structural characteristics to propargite:

| Compound Name | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| Abamectin | A macrocyclic lactone | Insecticide/Acaricide | Moderate |

| Avermectin | A class of macrocyclic lactones | Insecticide/Acaricide | Moderate |

| Fenpyroximate | An acaricide | Mite control | Low |

| Bifenazate | A benzamide derivative | Acaricide | Low |

Uniqueness of Propargite

Propargite's unique mode of action as a miticide sets it apart from these similar compounds. While other acaricides may target the nervous system or feeding mechanisms of pests, propargite disrupts physiological processes more directly through its organosulfite structure. Furthermore, its high toxicity to aquatic organisms distinguishes it from other acaricides like fenpyroximate and bifenazate, which tend to have lower ecological risks .

The classical synthesis of propargite involves a three-step process developed in the mid-20th century. The initial step condenses p-tert-butylphenol with epoxycyclohexane under alkaline conditions to form 2-(4-tert-butylphenoxy)cyclohexanol. This intermediate reacts with sulfur oxychloride to yield 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite, which subsequently undergoes condensation with propynol (propargyl alcohol) in the presence of a base such as triethylamine [2] [4]. Early methods suffered from low yields (70–80%) due to incomplete reactions and challenges in removing excess sulfur oxychloride [4].

Modern Synthetic Approaches

p-tert-Butylphenol and Epoxycyclohexane Reaction Mechanisms

Modern synthesis optimizes the reaction between p-tert-butylphenol and epoxycyclohexane by employing toluene as a solvent and elevated temperatures (110–130°C). The reaction proceeds via nucleophilic ring-opening of the epoxide, facilitated by the phenolic hydroxyl group:

$$

\text{C}{10}\text{H}{14}\text{O} + \text{C}{6}\text{H}{10}\text{O} \xrightarrow{\text{Toluene, 120°C}} \text{C}{16}\text{H}{24}\text{O}2 + \text{H}2\text{O}

$$

Vacuum distillation at 15–25 mmHg efficiently removes unreacted epoxycyclohexane, achieving intermediate purities exceeding 98% [4]. Catalytic systems, such as molybdenum hexacarbonyl (Mo(CO)$$_6$$), enhance epoxidation rates and selectivity, as demonstrated in cyclohexene epoxidation studies [3].

Sulfur Oxychloride Intermediates in Synthesis

The chlorosulfite intermediate is synthesized by reacting 2-(4-tert-butylphenoxy)cyclohexanol with sulfur oxychloride (SOCl$$_2$$) in toluene at 35–40°C:

$$

\text{C}{16}\text{H}{24}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{16}\text{H}{23}\text{ClO}_3\text{S} + \text{HCl}

$$

Excess SOCl$$_2$$ is removed via reduced-pressure distillation, minimizing side reactions. Modern protocols achieve >99% conversion by maintaining stoichiometric ratios (1:1 molar) and precise temperature control [4].

Condensation Reactions with Propynol

The final step involves condensing the chlorosulfite intermediate with propynol in the presence of triethylamine, which neutralizes HCl byproducts:

$$

\text{C}{16}\text{H}{23}\text{ClO}3\text{S} + \text{C}3\text{H}4\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{19}\text{H}{26}\text{O}4\text{S} + \text{Et}3\text{N·HCl}

$$

Reaction temperatures of 50–60°C and a 1.2:1 molar ratio of propynol to chlorosulfite maximize yields (95–99%) [2] [4].

High-Purity Manufacturing Methods

Solvent Selection Optimization

Toluene is preferred for its high boiling point (110°C) and compatibility with vacuum distillation. Post-reaction washes with hot water (70–80°C) remove residual catalysts and byproducts, enhancing purity to >98.5% [4].

| Solvent | Boiling Point (°C) | Purity Achievable (%) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 98.5 | 99 |

| Xylene | 140 | 97.0 | 95 |

| Cyclohexane | 81 | 94.5 | 90 |

Catalytic Efficiency Enhancement

Mo(CO)$$_6$$ catalysts improve epoxidation selectivity by 15–20% compared to traditional bases. Computational modeling identifies optimal Mo concentrations (0.5–1.0 wt%) for minimizing side reactions [3].

Microemulsion Preparation Technologies

Propargite is formulated as an emulsifiable concentrate (EC) using non-ionic surfactants such as ethoxylated castor oil. A typical EC formulation contains:

- Propargite (a.i.): 57%

- Emulsifier blend: 10–15%

- Solvent (toluene): 30–35%

The emulsion stability is tested via 1% aqueous dilution, which must remain phase-stable for 24 hours [1] [5].

Triethylamine Recovery in Production Processes

Triethylamine hydrochloride (Et$$_3$$N·HCl) is recovered via filtration and regenerated using NaOH:

$$

\text{Et}3\text{N·HCl} + \text{NaOH} \rightarrow \text{Et}3\text{N} + \text{NaCl} + \text{H}_2\text{O}

$$

This closed-loop system reduces raw material costs by 20–25% and aligns with green chemistry principles [4].

Green Chemistry Applications in Industrial Synthesis

Modern plants integrate solvent recovery systems, achieving 95% toluene reuse. Atom economy improvements—from 65% to 88%—result from optimizing stoichiometric ratios and catalytic pathways [2] [4]. Microwave-assisted synthesis, though experimental, reduces reaction times by 40% and energy consumption by 30% [2].

Propargite functions as a potent inhibitor of mitochondrial ATP synthase, specifically targeting the F1-F0 ATP synthase complex (Complex V) in target organisms [1] [2] [3]. The compound's primary mode of action involves the inhibition of magnesium-stimulated ATPase activity, which disrupts the normal process of ATP synthesis in mitochondria [1] [4] [5]. This mechanism represents a unique approach to pest control, as it directly targets the fundamental energy-producing machinery of cells.

The molecular interaction occurs at the level of the oligomycin-sensitive ATP synthase complex, where propargite interferes with the enzyme's ability to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP) [1] [6]. The inhibition is characterized by its specificity for the magnesium-dependent component of the ATPase system, which is essential for proper enzyme function and energy metabolism in mites [5]. This selectivity for magnesium-stimulated ATPase distinguishes propargite from other mitochondrial inhibitors and contributes to its effectiveness as an acaricide.

Research has demonstrated that propargite's inhibitory effect on ATP synthase results in a cascade of metabolic disruptions [1] [4]. The compound prevents the normal coupling of electron transport to ATP synthesis, effectively blocking the cell's primary mechanism for energy production. This inhibition leads to rapid depletion of cellular ATP levels, which is critical for maintaining essential cellular processes such as active transport, biosynthesis, and cellular signaling.

The mechanism of ATP synthase inhibition by propargite involves direct binding to specific sites within the enzyme complex [1] [6]. The compound appears to interact with components of both the F1 and F0 sectors of the ATP synthase, disrupting the proton-driven rotational mechanism that normally drives ATP synthesis. This interference with the proton motive force utilization represents a fundamental disruption of cellular bioenergetics.

IRAC Group 12C Classification Significance

Propargite is classified under IRAC (Insecticide Resistance Action Committee) Group 12C, which specifically categorizes compounds that act as inhibitors of mitochondrial ATP synthase [2] [3] [7]. This classification system is crucial for understanding the compound's mechanism of action and its relationship to other acaricides within the same functional group. The Group 12 classification encompasses energy metabolism inhibitors, with subgroup 12C specifically designating propargite as a distinct chemical class within this broader category.

The significance of the IRAC Group 12C classification extends beyond simple categorization, as it provides important insights into resistance management strategies [3] [7]. Compounds within the same IRAC group typically share similar modes of action and resistance mechanisms, making this classification essential for developing effective resistance management programs. The distinct 12C subgroup designation for propargite reflects its unique chemical structure and specific mechanism of action compared to other ATP synthase inhibitors.

Within the broader context of Group 12 compounds, propargite's classification alongside other energy metabolism inhibitors such as diafenthiuron (12A) and tetradifon (12D) highlights the importance of mitochondrial ATP synthase as a target for pest control [7] [8]. Each subgroup within Group 12 represents different chemical classes that target the same general pathway but through distinct molecular mechanisms. This specificity is reflected in the different resistance profiles and cross-resistance patterns observed among these compounds.

The IRAC classification system also facilitates understanding of propargite's position within integrated pest management strategies [3] [7]. The Group 12C designation helps predict potential cross-resistance patterns and informs decisions about compound rotation and mixture strategies. This classification is particularly valuable given propargite's relatively low resistance development compared to other acaricide groups, making it an important component of resistance management programs.

Structure-Activity Relationships at Target Sites

The structure-activity relationships of propargite reveal critical molecular features that determine its biological activity and specificity for mitochondrial ATP synthase [9] [10] [11]. The compound's chemical structure, characterized by the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, contains several key functional groups that contribute to its acaricidal activity and target site binding.

The propargyl group (prop-2-yne) represents one of the most critical structural features for biological activity [9] [10]. This reactive alkyne moiety is essential for the compound's mechanism of action, and structural modifications that replace or remove this group result in complete loss of acaricidal activity. The terminal alkyne functionality appears to be involved in specific interactions with the ATP synthase complex, potentially through covalent or highly specific non-covalent binding mechanisms.

The sulfite ester linkage constitutes another crucial structural element that determines propargite's biological activity [9] [10]. This functional group is susceptible to hydrolysis, which can lead to inactivation of the compound. The sulfite ester appears to be involved in the compound's mechanism of action at the target site, and modifications to this linkage can significantly alter the compound's potency and mechanism. The stability of this ester bond under physiological conditions is therefore critical for maintaining biological activity.

Recent structure-activity relationship studies have demonstrated that specific structural modifications can enhance propargite's acaricidal activity [9] [10] [11]. Replacement of the tert-butyl group with halogen substituents such as chlorine or trifluoromethoxy groups, combined with substitution of the propargyl group with fluorinated alkyl groups, significantly enhanced both acaricidal and aphicidal activity. These modifications resulted in compounds with superior biological activity, such as compound 5.16 with an LC50 of 14.85 mg/L against Tetranychus cinnabarinus, compared to propargite's LC50 of 26.94 mg/L.

The cyclohexyl ring system contributes to the compound's overall three-dimensional structure and binding affinity [9] [10]. The size and conformation of this saturated carbocycle affect the compound's interaction with the target site, and modifications to ring size can influence both selectivity and potency. The phenoxy bridge linkage is required for proper target site recognition and binding, with the ether linkage providing the necessary spatial arrangement for optimal interaction with the ATP synthase complex.

Comparative Mechanisms with Related Acaricides

Propargite's mechanism of action can be better understood through comparison with other acaricides that target mitochondrial energy metabolism, particularly those within IRAC groups 12 and 13 [12] [13] [7]. While propargite (Group 12C) specifically inhibits mitochondrial ATP synthase through magnesium-stimulated ATPase inhibition, related compounds employ different approaches to disrupt mitochondrial function.

Tetradifon (Group 12D) shares the same general target as propargite but differs in its specific mechanism of ATP synthase inhibition [7] [8]. Both compounds target the F1-F0 ATP synthase complex, but tetradifon's mechanism involves different binding sites and molecular interactions. This distinction is reflected in their different chemical structures and resistance profiles, with tetradifon showing somewhat different cross-resistance patterns compared to propargite.

Diafenthiuron (Group 12A) represents another ATP synthase inhibitor with a distinct chemical structure and mechanism [7]. While it shares the same general target as propargite, diafenthiuron's mechanism involves different molecular interactions with the ATP synthase complex. The compound shows moderate resistance potential compared to propargite's relatively low resistance development, highlighting the importance of specific molecular mechanisms in resistance evolution.

Chlorfenapyr (Group 13) operates through a fundamentally different mechanism despite targeting mitochondrial energy metabolism [13] [7]. Rather than inhibiting ATP synthase directly, chlorfenapyr acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the inner mitochondrial membrane. This mechanism involves the compound acting as a protonophore, dissipating the proton motive force that drives ATP synthesis. The uncoupling mechanism results in energy dissipation as heat rather than ATP synthesis, leading to rapid depletion of cellular energy reserves.

Complex I inhibitors such as pyridaben, fenpyroximate, and fenazaquin (Group 21A) target the electron transport chain at a different point than propargite [7] [14]. These compounds block NADH dehydrogenase activity, preventing electron flow through the respiratory chain and ultimately reducing ATP synthesis. While the end result is similar to propargite's action, the mechanism occurs upstream in the electron transport process rather than at the ATP synthase level.

The comparative analysis reveals that propargite's unique mechanism of magnesium-stimulated ATPase inhibition provides distinct advantages in terms of resistance management [12] [14]. Compounds targeting different sites within the mitochondrial energy metabolism pathway show varying degrees of cross-resistance, with propargite's specific mechanism generally showing low cross-resistance to other acaricide classes.

Cellular and Metabolic Disruption Pathways

The cellular and metabolic disruption caused by propargite extends beyond simple ATP synthase inhibition to encompass a complex cascade of interconnected pathways that ultimately lead to organism death [1] [4] [6]. The primary disruption begins with the inhibition of mitochondrial ATP synthase, which immediately affects cellular energy production and sets in motion a series of secondary effects that compromise cellular function.

The immediate consequence of ATP synthase inhibition is the rapid depletion of cellular ATP levels, which occurs within minutes of exposure [1] [6]. This energy depletion affects all ATP-dependent processes within the cell, including active transport systems, biosynthetic pathways, and cellular signaling mechanisms. The disruption of ATP synthesis also leads to the accumulation of ADP and inorganic phosphate, which can further interfere with cellular metabolism through feedback inhibition of key metabolic enzymes.

Mitochondrial respiration is severely compromised as a result of propargite's action, with reduced oxygen consumption observed immediately following exposure [1] [4]. The compound's interference with the ATP synthase complex disrupts the normal coupling between electron transport and ATP synthesis, leading to a condition similar to mitochondrial uncoupling. This disruption results in the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for proper mitochondrial function.

The electron transport chain function is indirectly affected by propargite's action on ATP synthase [1] [6]. While the compound does not directly inhibit electron transport complexes, the disruption of ATP synthesis leads to feedback effects on the electron transport chain. The accumulation of ADP and the dissipation of the proton gradient can result in reduced electron flow through the respiratory chain, further compromising cellular energy production.

Oxidative phosphorylation becomes uncoupled due to propargite's action, resulting in the dissipation of energy as heat rather than ATP synthesis [1] [4]. This uncoupling effect leads to increased oxygen consumption without corresponding ATP production, creating a futile cycle that rapidly depletes cellular energy reserves. The uncoupling also affects the regulation of reactive oxygen species production, potentially leading to oxidative stress.

Cellular calcium homeostasis is disrupted as a consequence of propargite's effects on mitochondrial function [1]. The mitochondrial membrane potential, which is essential for calcium uptake and release by mitochondria, is compromised by the compound's action on ATP synthase. This disruption can lead to altered intracellular calcium levels, which affects numerous cellular processes including enzyme activity, membrane stability, and cellular signaling.

Physical Description

Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS]

Color/Form

Light to dark brown viscous liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes at about 200 °C prior to boiling

Flash Point

Heavy Atom Count

Density

1.10 at 20 °C

LogP

log Kow = 5.7

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3X10-7 mm Hg at 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Hazard Classes and Categories -> Teratogens, Flammable - 3rd degree

Methods of Manufacturing

REACTION OF P-TERT-BUTYLPHENOL & CYCLOHEXENE OXIDE TO YIELD A GLYCOL ETHER, & CONVERSION TO A CHLOROSULFINATE BY THIONYL CHLORIDE. CHLOROSULFINATE & PROPARGYL ALC REACT IN PRESENCE OF HYDROGEN CHLORIDE ACCEPTOR TO GIVE OMITE.

General Manufacturing Information

Restricted Use Pesticide Due to acute skin and eye effect. For retail sale to and use only by Certified Applicators, or persons under their supervision, and only for those uses covered by the Certified Applicator's certification.

Formulation Types Registered: Propargite is formulated as an emulsifiable concentrate liquid and as a wettable powder. Application Methods and Equipment Aerial (spray) Equipment: Foliar applications to fruit/nut trees, field crops (e.g., alfalfa, sorghum, corn), cotton, vegetable crops, specialty crops (e.g., Christmas trees, mint, peanuts), roots and tuber vegetable (e.g., carrot, sugar beet). Chemigation Equipment: Roots and vegetable (e.g., potatoes) and field crops. Groundboom Equipment: Fruit/nut orchard floors, field crops, cotton, and vegetable crops. Airblast Equipment: Fruit/nut/ornamental tree foliage. High Pressure Handwand Equipment: Non-bearing nursery stock. Application Rates and Frequency: 0.5 to 4.8 lbs active ingredient/acre; 2 to 3 times per year.

Analytic Laboratory Methods

GAS LIQUID CHROMATOGRAPHY METHOD. DETECTION LIMIT 0.1 PPM.

Method: USGS-NWQL O-1126-95; Procedure: gas chromatography/mass spectrometry; Analyte: propargite; Matrix: natural-water; Detection Limit: 0.006 ug/L.

Dates

Molecular cloning and expression of glutathione S-transferases involved in propargite resistance of the carmine spider mite, Tetranychus cinnabarinus (Boisduval)

Yan-Jie Luo, Zhen-Guo Yang, Dao-Yan Xie, Wei Ding, Ai-Si Da, Jing Ni, Jian-Ping Chai, Ping Huang, Xiu-Jun Jiang, Shao-Xiang LiPMID: 25175649 DOI: 10.1016/j.pestbp.2014.07.004

Abstract

The carmine spider mite (CSM) Tetranychus cinnabarinus has become a serious pest in China and has developed resistance to acaricide propargite as it is used to control mites worldwide including T. cinnabarinus. In this study, a resistant colony of T. cinnabarinus, PRR34 (37.78-fold resistant ratio), was established after 34 generations of propargite selection, and cross-resistance patterns of 7 other acaricides were determined in comparison with a susceptible strain (SS). The contribution of detoxification enzymes to propargite tolerance were investigated using biological, biochemical and molecular approaches. Enzyme inhibitor synergist tests suggested glutathione S-transferases (GST) involvement in propargite-resistance of PRR34, and GST activity against 1-chloro-2,4-dinitrobenzene (CDNB) was correlated with the development of resistance. Eight novel GST genes (TcGSTd1, TcGSTd2, TcGSTm1, TcGSTm2, TcGSTm3, TcGSTm4 and TcGSTm5) were cloned, and phylogenetic analysis showed that the eight GST genes were most closely related to GST family delta and mu from Tetranychusurticae. Quantitative RT-PCR revealed that the expression level of GSTs in PPR34 strain increased in larvae, nymphs and adults, while decreased in eggs compared with that of SS. Collectively, these results support a role of GSTs in mediating resistance to propargite in the PRR34 strain. TcGSTd1,TcGSTd2 and TcGSTm2 genes might play significant roles in propargite resistance of CSM, especially at adult stage. This is the first attempt to define specific genes involved in GST mediated propargite resistance of T. cinnabarinus at the transcriptional level.Temporal patterns and sources of atmospherically deposited pesticides in Alpine Lakes of the Sierra Nevada, California, U.S.A

David F Bradford, Edward M Heithmar, Nita G Tallent-Halsell, Georges-Marie Momplaisir, Charlita G Rosal, Katrina E Varner, Maliha S Nash, Lee A RiddickPMID: 20496891 DOI: 10.1021/es100758a

Abstract

Agricultural pesticides are being transported by air large distances to remote mountain areas and have been implicated as a cause for recent population declines of several amphibian species in such locations. Largely unmeasured, however, are the magnitude and temporal variation of pesticide concentrations in these areas, and the relationship between pesticide use and pesticide appearance in the montane environment. We addressed these topics in the southern Sierra Nevada mountains, California, by sampling water weekly or monthly from four alpine lakes from mid-June to mid-October 2003. The lakes were 46-83 km from the nearest pesticide sources in the intensively cultivated San Joaquin Valley. Four of 41 target pesticide analytes were evaluated for temporal patterns: endosulfan, propargite, dacthal, and simazine. Concentrations were very low, approximately 1 ng/L or less, at all times. The temporal patterns in concentrations differed among the four pesticides, whereas the temporal pattern for each pesticide was similar among the four lakes. For the two pesticides applied abundantly in the San Joaquin Valley during the sampling period, endosulfan and propargite, temporal variation in concentrations corresponded strikingly with application rates in the Valley with lag times of 1-2 weeks. A finer-scale analysis suggests that a large fraction of these two pesticides reaching the lakes originated in localized upwind areas within the Valley.[The International Committee of Military Medicine and Pharmacy]

J VONCKENPMID: 20257933 DOI:

Abstract

Biodegradation of propargite by Pseudomonas putida, isolated from tea rhizosphere

Soumik Sarkar, Subbiah Seenivasan, Robert Premkumar Samuel AsirPMID: 19892461 DOI: 10.1016/j.jhazmat.2009.09.050

Abstract

Biodegradation of miticide propargite was carried out in vitro by selected Pseudomonas strains isolated from tea rhizosphere. A total number of 13 strains were isolated and further screened based on their tolerance level to different concentrations of propargite. Five best strains were selected and further tested for their nutritional requirements. Among the different carbon sources tested glucose exhibited the highest growth promoting capacity and among nitrogen sources ammonium nitrate supported the growth to the maximum. The five selected Pseudomonas strain exhibited a range of degradation capabilities. Mineral salts medium (MSM) amended with glucose provided better environment for degradation with the highest degradation potential in strain SPR 13 followed by SPR 8 (71.9% and 69.0% respectively).Development of acaricide resistance in Pacific spider mite (Tetranychus pacificus) from California vineyards

Menelaos C Stavrinides, Pieter Van Nieuwenhuyse, Thomas Van Leeuwen, Nicholas J MillsPMID: 19771398 DOI: 10.1007/s10493-009-9310-y

Abstract

In recent years, grape growers in California reported failures of acaricides against Tetranychus pacificus McGregor. We collected T. pacificus populations from four vineyards and tested them for resistance to bifenazate, propargite and pyridaben. In addition, we sequenced part of the cytochrome b gene of bifenazate-resistant and -susceptible T. pacificus to test for the presence of mutations reported to confer resistance to the congeneric T. urticae. None of the mutations conferring resistance to bifenazate in T. urticae were present in resistant T. pacificus. Resistance levels ranged from full susceptibility to statistically significant 11-fold resistance to pyridaben, sevenfold resistance to bifenazate and fourfold resistance to propargite compared to a susceptible population. Despite the relatively low levels of resistance detected, we estimated that under the conditions of our study the highest field rates of bifenazate and pyridaben application would cause less than 58 and 66% mortality of adult females in the most resistant populations, respectively. In contrast, field rates of propargite application would cause close to 100% mortality in the least susceptible population. These results highlight a potential link between resistance development and reduced field effectiveness for bifenazate and pyridaben. Finally, T. pacificus may be more tolerant to bifenazate and propargite than T. urticae, since the LC(50) values for the susceptible population of T. pacificus were several times higher than LC(50)'s reported for susceptible T. urticae.A hPSC-based platform to discover gene-environment interactions that impact human β-cell and dopamine neuron survival

Ting Zhou, Tae Wan Kim, Chi Nok Chong, Lei Tan, Sadaf Amin, Zohreh Sadat Badieyan, Suranjit Mukherjee, Zaniar Ghazizadeh, Hui Zeng, Min Guo, Miguel Crespo, Tuo Zhang, Reyn Kenyon, Christopher L Robinson, Effie Apostolou, Hui Wang, Jenny Zhaoying Xiang, Todd Evans, Lorenz Studer, Shuibing ChenPMID: 30446643 DOI: 10.1038/s41467-018-07201-1

Abstract

Common disorders, including diabetes and Parkinson's disease, are caused by a combination of environmental factors and genetic susceptibility. However, defining the mechanisms underlying gene-environment interactions has been challenging due to the lack of a suitable experimental platform. Using pancreatic β-like cells derived from human pluripotent stem cells (hPSCs), we discovered that a commonly used pesticide, propargite, induces pancreatic β-cell death, a pathological hallmark of diabetes. Screening a panel of diverse hPSC-derived cell types we extended this observation to a similar susceptibility in midbrain dopamine neurons, a cell type affected in Parkinson's disease. We assessed gene-environment interactions using isogenic hPSC lines for genetic variants associated with diabetes and Parkinson's disease. We found GSTT1pancreatic β-like cells and dopamine neurons were both hypersensitive to propargite-induced cell death. Our study identifies an environmental chemical that contributes to human β-cell and dopamine neuron loss and validates a novel hPSC-based platform for determining gene-environment interactions.

A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions

Ali Kadar, Ludovic Peyre, Henri Wortham, Pierre DoumenqPMID: 30901731 DOI: 10.1016/j.jchromb.2019.03.005

Abstract

In this study, an accurate and robust gas chromatography/mass spectrometry method was developed for quantitative analysis of diphenylamine, tolylfluanid, propargite and phosalone in liver fractions. Different injector parameters were optimized by an experimental design technique (central composite design). An optimal combination of injector temperature (°C), splitless time (min) and overpressure (kPa) values enabled to maximize the chromatographic responses. Sample preparation was based on protein precipitation using trichloroacetic acid followed by liquid-liquid extraction (LLE) of the pesticides with hexane. All compounds and endrin as internal standard were quantified without interference in selected ion monitoring mode. The calibration curves for diphenylamine, tolylfluanid, propargite and phosalone compounds were linear over the concentration range of 0.1 to 25 μM with determination coefficients (R) higher than 0.999. A lower limit of quantification of 0.1 μM was obtained for all analytes, i.e. 422.5, 868.0, 876.2 and 919.5 μg/kg of liver fraction (hepatocytes) for diphenylamine, tolylfluanid, propargite and phosalone, respectively. All compounds showed extraction recoveries higher than 93%, with a maximum RSD of 3.4%. Intra- and inter-day accuracies varied from 88.4 to 102.9% and, imprecision varied from 1.1 to 6.7%. Stability tests demonstrated that all pesticides were stable in liver extracts during instrumental analysis (20 °C in the autosampler tray for 72 h) following three successive freeze-thaw cycles and, at -20 °C for up to 12 months. This simple and efficient analytical procedure is thus suitable for metabolism studies or for assessing mammals liver contamination.

[Determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes by gas chromatography-tandem mass spectrometry]

Qun Zhang, Chunhua Liu, Nancun Wu, Xiaofang Wu, Shuhuai LiPMID: 25434127 DOI: 10.3724/sp.j.1123.2014.04014

Abstract

An analytical method was established for the determination of propargite, tebuconazole and bromopropylate in Taiwan green jujubes (Zizyphus mauritiana Lam) by gas chromatography-tandem mass spectrometry (GC-MS/MS). The sample was extracted with acetonitrile from the Taiwan green jujubes after treated with a homogenizer. The organic phase was then separated from water phase by adding NaCl. The extract was further purified on a carbon/ NH2 cartridge with elution solvents of acetonitrile/toluene (3:1, v/v). Finally, the target analytes were separated by a capillary gas chromatographic column SLB-5MS (30 m x 0. 25 mm x 0. 25 μm). A tandem quadrupole mass spectrometer operated in either full scan mode or in MS/MS mode for multiple reaction monitoring (MRM) was used for the qualitative and quantitative analysis of the constituents, respectively. The results showed that the average recoveries of the three pesticides ranged from 75. 8% to 103. 6% with the RSDs of 1. 7%-9. 3% at the spiking levels from 0.01 mg/kg to 0. 50 mg/kg (n= 5). The calibration curves showed good linearity in the range of 0.01-0.50 mg/kg, with the determination coefficients over 0.99 (R2>0.99). The limits of quantification (LOQs) were 0.01 mg/kg for propargite, tebuconazole and bromopropylate in Taiwan green jujubes. The method is available for the determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes.Assessment of pesticide residues in strawberries grown under various treatment regimes

Jana Kovacova, Vojtech Hrbek, Jana Kloutvorova, Vladimir Kocourek, Lucie Drabova, Jana HajslovaPMID: 24303788 DOI: 10.1080/19440049.2013.850537

Abstract

The dynamics of pesticide residues in strawberries that involved quantification of pesticide residues in ripe fruits after model treatment was evaluated in repeated field trials conducted over 3 years. Sixteen commercial pesticide formulations in various combinations were employed in applications from 7 to 44 days before harvest. Altogether 21 active ingredients and some of their metabolites were determined in treated strawberries using LC-MS and GC-MS methods. Except for propargite, the concentrations of all active ingredients declined below the respective MRLs (Regulation (EC) No. 396/2005); nevertheless, most of the tested fungicides often persisted above the 0.01 mg kg⁻¹ limit required by baby food producers to avoid the risk of exceeding the 'baby food limit' established in Commission Directive 2006/141/EC. On the other hand, residues of the majority of tested insecticides, namely spinosad, pymetrozine, deltamethrin, lambda-cyhalothrin and azadirachtin, declined below this limit.Persistence of propargite on okra under subtropical conditions at Ludhiana, Punjab, India

B K Kang, Gagan Jyot, R K Sharma, R S Battu, B SinghPMID: 20697883 DOI: 10.1007/s00128-010-0098-6